GRPP (human)

Description

Properties

IUPAC Name |

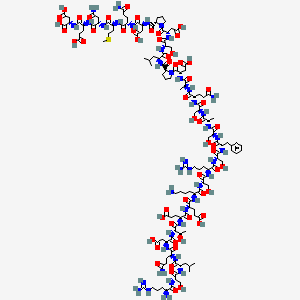

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H215N41O58S/c1-59(2)44-75(160-126(226)86(55-180)170-107(207)65(138)20-14-39-147-135(143)144)117(217)154-70(27-33-94(141)187)114(214)163-80(49-100(197)198)122(222)175-104(63(7)184)131(231)159-73(30-36-98(193)194)113(213)153-71(28-34-96(189)190)112(212)151-66(21-12-13-38-137)109(209)171-87(56-181)125(225)152-67(22-15-40-148-136(145)146)110(210)172-88(57-182)127(227)161-77(46-64-18-10-9-11-19-64)119(219)173-84(53-178)123(223)150-62(6)106(206)169-85(54-179)124(224)157-68(25-31-92(139)185)108(208)149-61(5)105(205)166-81(50-101(199)200)132(232)176-41-16-23-90(176)129(229)164-76(45-60(3)4)118(218)174-89(58-183)128(228)167-82(51-102(201)202)133(233)177-42-17-24-91(177)130(230)165-79(48-99(195)196)121(221)155-69(26-32-93(140)186)111(211)158-74(37-43-236-8)116(216)162-78(47-95(142)188)120(220)156-72(29-35-97(191)192)115(215)168-83(134(234)235)52-103(203)204/h9-11,18-19,59-63,65-91,104,178-184H,12-17,20-58,137-138H2,1-8H3,(H2,139,185)(H2,140,186)(H2,141,187)(H2,142,188)(H,149,208)(H,150,223)(H,151,212)(H,152,225)(H,153,213)(H,154,217)(H,155,221)(H,156,220)(H,157,224)(H,158,211)(H,159,231)(H,160,226)(H,161,227)(H,162,216)(H,163,214)(H,164,229)(H,165,230)(H,166,205)(H,167,228)(H,168,215)(H,169,206)(H,170,207)(H,171,209)(H,172,210)(H,173,219)(H,174,218)(H,175,222)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,234,235)(H4,143,144,147)(H4,145,146,148)/t61-,62-,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,104-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWXEXRLQMSXBE-MYOGNRFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H215N41O58S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to GRP Gene Alternative Splicing Variants in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-releasing peptide (GRP), a regulatory neuropeptide, plays a significant role in a multitude of physiological and pathophysiological processes, including gastrointestinal hormone release, smooth muscle contraction, and cell proliferation.[1][2] The human GRP gene, located on chromosome 18q21, is composed of three exons and two introns.[2] Alternative splicing of the GRP pre-mRNA results in multiple transcript variants, which are then translated into different protein isoforms.[2][3] These isoforms, particularly the precursor form known as pro-gastrin-releasing peptide (proGRP), have garnered significant attention as biomarkers, especially in the context of small cell lung cancer (SCLC).[4][5][6] This technical guide provides a comprehensive overview of the alternative splicing of the human GRP gene, the resulting protein isoforms, their quantitative expression, the experimental methodologies used for their characterization, and their known signaling pathways.

GRP Gene Splice Variants and Protein Isoforms

Alternative processing of the primary GRP gene transcript gives rise to at least three distinct mRNA variants, which in turn encode for different proGRP isoforms.[7] These variants differ primarily in the C-terminal region of the resulting protein. The NCBI RefSeq database annotates three main transcript variants for the human GRP gene:

-

Transcript Variant 1 (proGRP isoform 1): This variant represents the longest transcript and encodes the longest protein isoform.[7]

-

Transcript Variant 2 (proGRP isoform 2): This variant utilizes an alternative in-frame splice site in the 3' coding region, leading to a shorter protein compared to isoform 1.[7]

-

Transcript Variant 3 (proGRP isoform 3): This variant arises from an alternative splice site in the coding region, which results in a frameshift and an early stop codon. Consequently, it encodes a protein with a shorter and distinct C-terminus compared to isoform 1.[7]

These alternative splicing events lead to proGRP molecules with differing structures, which may have distinct biological activities.[7]

Quantitative Data on GRP Splice Variant Expression

The quantification of individual GRP splice variants is a complex task. While total proGRP levels are widely used as a clinical biomarker for SCLC, data on the differential expression of specific isoforms is less common.

A key study by de Jong et al. (2013) developed a specific immunocapture and liquid chromatography-mass spectrometry (LC-MS) method to differentiate and quantify proGRP isoforms 1 and 3 in the serum of SCLC patients.[8] This method allows for the indirect determination of the relative presence of isoform 2.[8] The table below summarizes the findings from this study on four SCLC patients.

| Patient ID | Total proGRP (pM) | Isoform 1 (pM) | Isoform 3 (pM) | Isoform 2 (calculated, pM) |

| Patient 1 | 125 | 102 | 23 | 0 |

| Patient 2 | 200 | 145 | 55 | 0 |

| Patient 3 | 350 | 280 | 70 | 0 |

| Patient 4 | 1500 | 1200 | 300 | 0 |

Data extracted from de Jong et al., 2013.[8] The study's method could not directly quantify isoform 2, and the calculated values were derived from the total and the sum of isoforms 1 and 3.

Several other studies have reported on the median concentrations of total proGRP in SCLC versus non-small cell lung cancer (NSCLC) and healthy individuals, highlighting its diagnostic utility.

| Group | Median proGRP Level (pg/mL) | Range (pg/mL) | Study |

| SCLC | 1,484 | 168-3,777 | Fiala et al., 2021[4] |

| NSCLC | 45 | 31.7-60.6 | Fiala et al., 2021[4] |

| Healthy Subjects | 36.1 | 28.8-43.5 | Fiala et al., 2021[4] |

| SCLC | 892.7 | 183.7–2,768.7 | Park et al., 2018[5] |

| NSCLC | 32.3 | 23.2–46.2 | Park et al., 2018[5] |

| Other Diseases | 26.6 | 20.2–39.9 | Park et al., 2018[5] |

Signaling Pathways

The biological effects of GRP are primarily mediated through its interaction with the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR).[9] Activation of GRPR stimulates the phospholipase C (PLC) signaling pathway.[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This cascade ultimately influences cellular processes such as proliferation, hormone secretion, and smooth muscle contraction.

A critical point of investigation is whether all GRP isoforms signal through the same pathway. While amidated GRP and its glycine-extended form (GRP18-28) are known to act via the GRPR, the receptor for other proGRP fragments, such as those derived from different splice variants, has not yet been definitively identified.[9] This suggests the intriguing possibility of alternative signaling mechanisms for different GRP isoforms, which could contribute to their diverse biological roles.

Signaling pathway of GRP and potential alternative pathways for proGRP fragments.

Experimental Protocols

The characterization and quantification of GRP splice variants necessitate specific and sensitive experimental methodologies. Below are detailed protocols for key experiments.

Quantification of proGRP Isoforms by Immunocapture LC-MS

This protocol is based on the method developed by de Jong et al. (2013) for the differential quantification of proGRP isoforms in serum.[8]

a. Immunoextraction of proGRP Isoforms:

-

Couple anti-proGRP monoclonal antibodies to magnetic beads.

-

Incubate serum samples with the antibody-coupled beads to capture all proGRP isoforms.

-

Wash the beads to remove unbound proteins.

-

Elute the captured proGRP isoforms from the beads.

b. Tryptic Digestion:

-

Denature the eluted proGRP isoforms using a denaturing agent (e.g., urea).

-

Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).

-

Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into smaller peptides using trypsin.

c. Liquid Chromatography-Selected Reaction Monitoring-Mass Spectrometry (LC-SRM-MS):

-

Separate the tryptic peptides using reverse-phase liquid chromatography.

-

Analyze the eluting peptides using a mass spectrometer operating in SRM mode.

-

Monitor for specific precursor-to-fragment ion transitions for unique "signature" peptides corresponding to total proGRP, isoform 1, and isoform 3.

-

Total proGRP signature peptide: NLLGLIEAK

-

ProGRP isoform 1 signature peptide: LSAPGSQR

-

ProGRP isoform 3 signature peptide: DLVDSLLQVLNVK

-

-

Quantify the isoforms based on the peak areas of their respective signature peptides, using stable isotope-labeled internal standards for calibration.

Workflow for proGRP isoform quantification by immunocapture LC-MS.

Analysis of GRP Splice Variants by Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol provides a general framework for the quantification of GRP mRNA splice variants, which can be adapted from standard RT-qPCR guidelines.

a. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from human tissues or cell lines using a standard RNA extraction kit.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

b. Primer Design:

-

Design primer pairs that specifically amplify each GRP splice variant. This can be achieved by placing primers across exon-exon junctions unique to each variant or within regions that are present in one variant but absent in others.

-

Design a common primer set that amplifies all variants to determine total GRP mRNA levels for normalization.

-

Validate the specificity of each primer pair by standard PCR and gel electrophoresis, followed by sequencing of the amplicons.

c. Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, splice variant-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Include no-template controls and a standard curve of known concentrations for absolute quantification, or use the comparative Ct (ΔΔCt) method for relative quantification, normalizing to a stably expressed reference gene.

General workflow for the analysis of GRP splice variants by RT-qPCR.

Conclusion and Future Directions

The alternative splicing of the GRP gene presents a fascinating layer of complexity in the regulation of its biological functions. The existence of multiple proGRP isoforms with potentially distinct activities and signaling pathways has significant implications for both basic research and clinical applications. While proGRP is an established biomarker for SCLC, the differential quantification of its isoforms may provide even greater diagnostic and prognostic value.

Future research should focus on several key areas:

-

Comprehensive Quantification: Large-scale studies are needed to quantify the expression levels of all GRP splice variants across a wide range of normal human tissues and various cancer types.

-

Functional Characterization: The specific biological functions of each proGRP isoform need to be elucidated. This includes their roles in cell proliferation, apoptosis, and other cancer-related processes.

-

Receptor Identification and Signaling: A crucial next step is to identify the receptors for the proGRP fragments that do not bind to the classical GRPR and to characterize their downstream signaling pathways.

-

Therapeutic Targeting: A deeper understanding of the roles of specific GRP isoforms in cancer progression may open new avenues for the development of targeted therapies.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the intricate world of GRP gene alternative splicing and its implications for human health and disease.

References

- 1. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple protein kinase pathways are involved in gastrin-releasing peptide receptor-regulated secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of GRP in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. Circulating progastrin-releasing peptide in the diagnosis of Small Cell Lung Cancer (SCLC) and in therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progastrin-releasing peptide as a diagnostic and therapeutic biomarker of small cell lung cancer - Oh - Journal of Thoracic Disease [jtd.amegroups.org]

- 6. Pro-gastrin-releasing-peptide - Wikipedia [en.wikipedia.org]

- 7. GRP gastrin releasing peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Digging deeper into the field of the small cell lung cancer tumor marker ProGRP: a method for differentiation of its isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gastrin-releasing peptide: different forms, different functions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gastrin-Releasing Peptide (GRP) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Gastrin-Releasing Peptide (GRP) signaling pathway, offering detailed insights for researchers, scientists, and professionals involved in drug development. The guide covers the core mechanics of the pathway, quantitative data on ligand interactions, and detailed experimental protocols for its study.

Introduction to Gastrin-Releasing Peptide (GRP) and its Receptor (GRPR)

Gastrin-Releasing Peptide (GRP) is a neuropeptide that plays a significant role in various physiological processes, including the regulation of gastric acid secretion, smooth muscle contraction, and the modulation of neuronal activity.[1] It is the mammalian homolog of the amphibian peptide bombesin.[2] GRP exerts its effects by binding to its high-affinity receptor, the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2.[2][3] GRPR is a member of the G-protein coupled receptor (GPCR) superfamily.[3] This receptor is widely expressed in the gastrointestinal tract, pancreas, and the central nervous system.[3] Notably, GRPR is often overexpressed in various cancers, including prostate, breast, and lung cancer, making it a compelling target for therapeutic intervention.[1]

The Core GRP Signaling Pathway

The GRP signaling cascade is initiated upon the binding of GRP to GRPR. This interaction induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq and G12/13 families.

Activation of the Gq Pathway:

Upon activation, the Gαq subunit dissociates from the Gβγ dimer and activates Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways.

-

DAG-mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of downstream target proteins, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Activation of Downstream Kinase Cascades:

The activation of PLC-β and PKC further propagates the signal through the activation of several key protein kinase cascades:

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The GRP/GRPR signaling axis is a potent activator of the MAPK/ERK pathway. This activation can occur through PKC-dependent mechanisms, leading to the sequential phosphorylation and activation of Raf, MEK, and finally ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and survival.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: GRP signaling also engages the PI3K/Akt pathway, which is crucial for cell survival and growth. The precise mechanisms of PI3K activation by GRPR are still under investigation but may involve cross-talk with other receptor tyrosine kinases.

Activation of the G12/13 Pathway:

The Gα12/13 subunits activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. Activated Rho plays a critical role in regulating the actin cytoskeleton, thereby influencing cell migration and invasion, processes that are highly relevant in the context of cancer metastasis.

Quantitative Data in GRP Signaling

The following tables summarize key quantitative parameters related to the interaction of various ligands with the Gastrin-Releasing Peptide Receptor.

Table 1: Binding Affinities (Kd and Ki) of GRP and Related Peptides for GRPR

| Ligand | Cell Line/Tissue | Radioligand | Assay Type | Kd (nM) | Ki (nM) | Reference |

| GRP | COR-L42 (SCLC) | 125I-GRP | Saturation | 1.5 | - | [4] |

| GRP | COR-L42 (SCLC) | 125I-GRP | Competition | - | 2.4 | [4] |

| Neuromedin B | COR-L42 (SCLC) | 125I-GRP | Competition | - | 22.7 | [4] |

| Phyllolitorin | COR-L42 (SCLC) | 125I-GRP | Competition | - | 59.1 | [4] |

| GRP | Cos-7 | 125I-GRP | Saturation | 0.13 | - | [5] |

| [177Lu]Lu-LF1 | - | - | Kinetic | 0.12 ± 0.01 | - | [6] |

| [177Lu]Lu-RM2 | - | - | Kinetic | 5.4 ± 0.8 | - | [6] |

Table 2: IC50 and EC50 Values for GRPR Agonists and Antagonists

| Compound | Action | Cell Line | Assay | IC50 (nM) | EC50 (nM) | Reference |

| GRP | Agonist | GRPR-EGFP expressing cells | Internalization | - | ~1 | [7] |

| Bombesin | Agonist | GRPR-EGFP expressing cells | Internalization | - | ~0.5 | [7] |

| RC-3095 | Antagonist | GRPR-EGFP expressing cells | Internalization | - | ~100 | [7] |

| 3-I-tyr6-MJ9 | Antagonist | PC-3 | Competition | 1.3 ± 0.4 | - | [8] |

| AMBA | Agonist | PC-3 | Competition | 4.75 ± 0.25 | - | [9] |

| Lu(AMBA) | Agonist | PC-3 | Competition | 2.5 ± 0.5 | - | [9] |

| [177Lu]Lu-RM2 | Antagonist | - | Competition | 7.7 ± 3.3 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the GRP signaling pathway.

Radioligand Binding Assay

This assay is used to determine the affinity and density of GRPR in a given cell or tissue sample.

Materials:

-

Cells or tissue homogenate expressing GRPR

-

Radiolabeled GRP (e.g., 125I-GRP)

-

Unlabeled GRP (for competition assays)

-

Binding buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.2% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: In a microcentrifuge tube, combine the cell membrane preparation, a fixed concentration of radiolabeled GRP, and varying concentrations of unlabeled GRP (for competition assays) or buffer (for saturation assays).

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: For saturation assays, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax. For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50, which can be converted to a Ki value.

Calcium Mobilization Assay

This assay measures the GRP-induced increase in intracellular calcium concentration, a direct consequence of PLC activation.

Materials:

-

Cells expressing GRPR

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

GRP or other agonists/antagonists

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.

-

Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity.

-

Stimulation: Add GRP or other test compounds to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve to quantify the agonist-induced calcium mobilization. For antagonists, pre-incubate the cells with the antagonist before adding the agonist and measure the inhibition of the agonist's effect.

Western Blotting for ERK Phosphorylation

This technique is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Cells expressing GRPR

-

GRP or other stimuli

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with GRP for various time points or with different concentrations.

-

Lysis: Lyse the cells with ice-cold lysis buffer and collect the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities to determine the relative levels of ERK phosphorylation.

Conclusion

The Gastrin-Releasing Peptide signaling pathway represents a complex and highly regulated system with significant implications in both normal physiology and disease, particularly in oncology. A thorough understanding of its core components, quantitative aspects, and the experimental methodologies to study it is crucial for the development of novel therapeutic strategies targeting this pathway. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricacies of GRP signaling.

References

- 1. What are GRPR modulators and how do they work? [synapse.patsnap.com]

- 2. The Gastrin-Releasing Peptide Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]

- 4. Characterization of ligand binding and processing by gastrin-releasing peptide receptors in a small-cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-density functional gastrin releasing peptide receptors on primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Pro-Gastrin-Releasing Peptide (ProGRP): A Comprehensive Technical Guide to its Molecular Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-gastrin-releasing peptide (ProGRP) is a neuroendocrine peptide that has garnered significant attention as a highly specific and sensitive biomarker for small cell lung cancer (SCLC).[1][2][3][4] While its clinical utility in diagnostics and monitoring of SCLC is well-established, a deeper understanding of its core molecular functions is crucial for the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the molecular functions of ProGRP, detailing its role as a precursor to gastrin-releasing peptide (GRP), its potential independent biological activities, the associated signaling pathways, and relevant experimental methodologies.

ProGRP is the precursor to GRP, a peptide hormone and neurotransmitter belonging to the bombesin (B8815690) family of peptides.[5] GRP is known to be a potent mitogen in various cancer types, including pancreatic, prostate, breast, colon, and small cell lung carcinoma.[5] It is believed to function as an autocrine growth factor, promoting cell proliferation and inhibiting apoptosis.[5][6] Due to the very short half-life of GRP (approximately 2 minutes), the more stable ProGRP is utilized for clinical measurements and analysis.[5]

Molecular Function of ProGRP and GRP

The primary and most well-understood molecular function of ProGRP is to serve as the pro-hormone for GRP. The conversion of ProGRP to active GRP involves proteolytic processing.[7] GRP then exerts its biological effects by binding to its specific receptor, the gastrin-releasing peptide receptor (GRPR), also known as BB2.[8] GRPR is a G protein-coupled receptor (GPCR) that, upon ligand binding, primarily activates the phospholipase C (PLC) signaling pathway.[8][9]

However, emerging evidence suggests that ProGRP itself may possess biological activity independent of its conversion to GRP. Studies have shown that ProGRP can stimulate the proliferation of colon cancer cell lines and activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[7][10] Interestingly, this study also indicated that ProGRP did not affect inositol (B14025) phosphate (B84403) production, a hallmark of GRP-mediated GRPR activation, nor did it compete with bombesin for binding to known GRP receptors.[10] This suggests that ProGRP might interact with a yet-to-be-identified receptor or signaling pathway. Down-regulation of ProGRP has been shown to significantly reduce SCLC cell growth and colony formation while increasing apoptosis.[11]

Signaling Pathways

The predominant signaling pathway initiated by the GRP/GRPR axis involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the MAPK/ERK pathway, which plays a pivotal role in cell proliferation, differentiation, and survival.[7][9] There is also evidence for the involvement of the PI3K/Akt/mTOR pathway in response to GRPR activation in certain cellular contexts.[12][13]

GRP/GRPR Signaling Pathway

Caption: GRP/GRPR signaling cascade.

Suggested ProGRP-Specific Signaling Pathway

Caption: Hypothetical ProGRP-specific signaling.

Quantitative Data

The following tables summarize key quantitative data related to ProGRP as a biomarker in various clinical contexts.

Table 1: Diagnostic Performance of ProGRP in SCLC

| Parameter | Value | Reference |

| Sensitivity | 54-86.5% | [6][8][14][15][16][17] |

| Specificity | 72-99% | [6][8][14][15][16][17] |

| Positive Predictive Value | 72.5% | [11][18] |

| Negative Predictive Value | 95.4% | [11][18] |

| Area Under the Curve (AUC) | 0.93 - 0.945 | [8][11][18] |

Table 2: ProGRP Levels in Different Populations (Median Values)

| Population | ProGRP Level (pg/mL) | Reference |

| SCLC Patients | 892.7 | [11][18] |

| SCLC (Extensive Disease) | 1,055.2 | [11][18] |

| SCLC (Limited Disease) | 253.8 | [11][18] |

| NSCLC Patients | 32.6 | [11][18] |

| Other Diseases (Non-cancerous) | 26.6 | [11][18] |

| Healthy Controls | < 50 | [19][20] |

Table 3: Positive Rates of ProGRP in Different Cancer Types

| Cancer Type | Positive Rate (%) | Reference |

| SCLC | 85.7% | [11][18] |

| NSCLC | 11.8% | [11][18] |

| Colon Cancer | 62% | [8] |

| Pancreatic Adenocarcinoma | 59% | [8] |

| Prostate Cancer | 60% | [8] |

| Breast Cancer | 39% | [8] |

| Lung Carcinoid | 42% | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular functions of ProGRP.

ProGRP Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a typical sandwich ELISA for the quantification of ProGRP in serum or plasma.

Materials:

-

ProGRP ELISA kit (containing pre-coated microplate, detection antibody, HRP-conjugate, standards, buffers, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Wash bottle or automated plate washer

-

Incubator

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions.

-

Sample/Standard Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

-

Incubation 1: Cover the plate and incubate for 90 minutes at 37°C.

-

Washing 1: Aspirate the liquid from each well and wash the plate three times with wash buffer.

-

Detection Antibody Addition: Add 100 µL of biotinylated detection antibody to each well.

-

Incubation 2: Cover the plate and incubate for 60 minutes at 37°C.

-

Washing 2: Aspirate and wash the plate three times with wash buffer.

-

HRP-Conjugate Addition: Add 100 µL of HRP-conjugate to each well.

-

Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.

-

Washing 3: Aspirate and wash the plate five times with wash buffer.

-

Substrate Addition: Add 90 µL of substrate solution to each well and incubate for 15 minutes at 37°C in the dark.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm immediately.

-

Calculation: Construct a standard curve and determine the concentration of ProGRP in the samples.

ELISA Workflow

Caption: Standard sandwich ELISA workflow.

Western Blotting for GRPR Signaling Pathway Components

This protocol describes the detection of key proteins in the GRPR signaling cascade (e.g., phosphorylated ERK) by Western blotting.

Materials:

-

Cell culture reagents

-

ProGRP or GRP

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GRPR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to desired confluency and treat with ProGRP or GRP for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[1][21][22][23]

Western Blotting Workflow

Caption: General Western blotting workflow.

Cell Proliferation Assay

This protocol outlines a colorimetric assay (e.g., MTT or WST-1) to assess the effect of ProGRP on cell proliferation.

Materials:

-

Cell culture reagents

-

ProGRP

-

96-well plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of ProGRP.

-

Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Solubilization (for MTT): If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Analysis: Calculate the percentage of cell proliferation relative to untreated controls.[24][25][26]

Conclusion and Future Directions

Pro-gastrin-releasing peptide is a critical molecule in the pathobiology of SCLC and other neuroendocrine tumors. Its primary molecular function is as a precursor to the potent mitogen GRP, which signals through the GRPR to activate pro-proliferative and anti-apoptotic pathways. However, the intriguing possibility of ProGRP having direct biological effects independent of GRP opens up new avenues for research and therapeutic intervention. Future studies should focus on identifying a specific receptor for ProGRP and elucidating its unique downstream signaling cascade. A comprehensive understanding of the multifaceted molecular functions of ProGRP will be instrumental in developing targeted therapies for SCLC and other malignancies where this peptide plays a significant role.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. CanAg® ProGRP EIA | Fujirebio [fujirebio.com]

- 3. Enzyme-linked immunosorbent assay of pro-gastrin-releasing peptide for small cell lung cancer patients in comparison with neuron-specific enolase measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diagnostic value and therapeutic efficacy of serum levels of pro-gastrin-releasing peptide precursor (ProGRP) and neuron-specific enolase (NSE) in patients with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pro-gastrin-releasing-peptide - Wikipedia [en.wikipedia.org]

- 6. Progastrin-releasing peptide as a diagnostic and therapeutic biomarker of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GRP gastrin releasing peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]

- 9. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Synthesis, expression and biological activity of the prohormone for gastrin releasing peptide (ProGRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overexpression of pro-gastrin releasing peptide promotes the cell proliferation and progression in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Diagnostic value of ProGRP for small cell lung cancer in different stages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pro-gastrin-releasing peptide (ProGRP) as a biomarker in small-cell lung cancer diagnosis, monitoring and evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plasma proGRP Concentration is Sensitive and Specific for Discriminating Small Cell Lung Cancer from Nonmalignant Conditions or Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Circulating progastrin-releasing peptide in the diagnosis of Small Cell Lung Cancer (SCLC) and in therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Consequence of gastrin-releasing peptide receptor activation in a human colon cancer cell line: a proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gastrin-releasing peptide signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholars.mssm.edu [scholars.mssm.edu]

- 21. 7tmantibodies.com [7tmantibodies.com]

- 22. origene.com [origene.com]

- 23. CST | Cell Signaling Technology [cellsignal.com]

- 24. youtube.com [youtube.com]

- 25. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 26. Cell Viability and Proliferation Assays [sigmaaldrich.com]

The Role of Gastrin-Releasing Peptide (GRP) in Non-Histaminergic Itch Transmission: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic pruritus, particularly the non-histaminergic form, represents a significant clinical challenge with limited effective treatments.[1][2] A substantial body of research has identified the Gastrin-Releasing Peptide (GRP) and its cognate receptor, the Gastrin-Releasing Peptide Receptor (GRPR), as a critical signaling pathway in the spinal transmission of non-histaminergic itch.[3][4] This pathway is remarkably specific for pruriception, with minimal involvement in pain processing, making it an attractive target for the development of novel anti-pruritic therapies.[1][5][6] This technical guide provides an in-depth overview of the GRP-GRPR signaling axis, summarizing key experimental findings, detailing common research methodologies, and visualizing the underlying molecular and logical frameworks. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and target this pivotal pathway.

The GRP/GRPR Signaling Pathway in the Spinal Cord

The GRP-GRPR system functions as a key component of the "labeled line" for itch, a dedicated neural circuit for transmitting itch sensation from the periphery to the brain.[7][8]

Anatomical Framework

The components of this signaling pathway are precisely organized within the somatosensory system. Gastrin-Releasing Peptide (GRP) is expressed in a small subset of peptidergic dorsal root ganglion (DRG) neurons and a population of excitatory interneurons in the spinal cord's dorsal horn.[1][4][5][9] Its receptor, GRPR, is strategically located on spinal interneurons, with its expression restricted to lamina I and the outer part of lamina II of the dorsal horn, the primary site for receiving and processing sensory information from the periphery.[1][5][10] These GRPR-expressing neurons are considered third-order neurons in the itch pathway, receiving signals from primary afferents and relaying them to projection neurons that ascend to the brain.[7][10]

Core Signaling Cascade

The transmission of a non-histaminergic itch signal via this pathway involves a multi-step molecular cascade.

-

Neuropeptide Release : In response to a pruritogenic (itch-inducing) stimulus, such as the compound chloroquine (B1663885), primary sensory neurons or spinal interneurons release GRP into the dorsal horn.[11][12] These neurons also co-release the excitatory neurotransmitter glutamate (B1630785).[11][13]

-

Receptor Activation : GRP diffuses and binds to its high-affinity receptor, GRPR, a G protein-coupled receptor (GPCR) located on the postsynaptic spinal neurons.[13][14]

-

Downstream Transduction : GRPR is primarily coupled to Gq-class G proteins.[2] Activation initiates a downstream cascade involving:

-

Phospholipase C (PLC) activation, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15]

-

PI3Kγ/Akt Pathway : The Phosphoinositide 3-kinase gamma (PI3Kγ)/Akt pathway has been identified as a crucial downstream effector, and its inhibition significantly reduces GRP-induced scratching.[16][17] Activation of Akt alone is sufficient to induce scratching behavior.[16]

-

-

Neuronal Depolarization : This cascade culminates in the depolarization and activation of the GRPR-expressing neuron. GRP signaling acts as a critical "gate," amplifying the inputs from co-released glutamate (acting on AMPA receptors) to drive the neuron to its firing threshold.[11][13] Repetitive, burst firing of presynaptic GRP neurons is necessary to release sufficient GRP to prime and activate the postsynaptic GRPR neurons.[11]

-

Endosomal Signaling : Beyond the plasma membrane, internalized GRPR can continue to signal from endosomes. This endosomal signaling is a critical component of the overall itch response, and targeting it presents a novel therapeutic strategy.[14][18]

Modulation of the Pathway

The GRP-GRPR system does not operate in isolation. Its activity is modulated by other signaling systems, ensuring tight control over itch transmission.

-

Neuromedin B (NMB) : NMB is a related neuropeptide that signals through its own receptor, NMBR. While GRPR is crucial for non-histaminergic itch, NMBR and GRPR can compensate for each other to maintain normal histaminergic itch transmission.[19][20] This suggests a degree of crosstalk and redundancy in itch signaling pathways.

-

Serotonin (5-HT) : The descending serotonergic system can modulate itch. Specifically, the 5-HT1A receptor facilitates GRP-GRPR signaling, potentiating itch sensation.[21] This provides a mechanism by which central states can influence itch perception.

Experimental Evidence and Methodologies

Our understanding of the GRP-GRPR pathway is built on a foundation of specific experimental models and techniques.

Behavioral Models of GRP-Mediated Itch

The primary method for assessing itch in animal models is the observation of scratching behavior.

-

Pruritogen-Induced Itch : Non-histaminergic itch is commonly induced by intradermal (i.d.) injection of compounds like chloroquine (CQ) or the protease-activated receptor 2 (PAR2) agonist SLIGRL-NH2.[6][16]

-

Direct Spinal Activation : Intrathecal (i.t.) injection of GRP directly into the spinal cerebrospinal fluid bypasses the periphery and robustly induces dose-dependent scratching, confirming the central role of this pathway.[13][22]

-

Chronic Itch Models : The role of GRP is also studied in chronic itch models, such as the dry skin model induced by acetone (B3395972), ether, and water (AEW) or the psoriasis-like model induced by topical imiquimod (B1671794) application.[16][23] In these models, the GRP-GRPR system is often upregulated.[23]

Quantitative Data from Behavioral Studies

The effects of genetic and pharmacological manipulations on itch are quantified by counting scratching bouts.

Table 1: Effect of Genetic & Pharmacological Manipulations on Itch Behavior

| Manipulation | Model/Target | Pruritogen | Dose/Route | Key Finding | Citation(s) |

|---|---|---|---|---|---|

| Genetic Deletion | GRPR Mutant Mice | Chloroquine, Compound 48/80 | N/A | Significantly reduced scratching behavior compared to wild-type. | [1][5] |

| Genetic Deletion | GRP Conditional KO (Sensory Neurons) | Chloroquine | N/A | Attenuated non-histaminergic itch. | [12] |

| Cell Ablation | Ablation of GRPR⁺ Neurons | Chloroquine, Serotonin, Histamine | N/A | Almost completely abolished itch-related behaviors. | [2][6] |

| Pharmacological Blockade | GRPR Antagonist (RC-3095) | GRP | 1 nmol, i.t. | Prevented GRP-induced scratching. | [16] |

| Pharmacological Blockade | GRPR Antagonist (PD176252) | GRP, Chloroquine, Compound 48/80 | 1-5 mg/kg, i.p. | Reduced scratching induced by multiple pruritogens. | [16] |

| Pharmacological Blockade | PI3Kγ Inhibitor (AS605240) | GRP / Dry Skin Model | 3 µg, i.t. / 0.3-10 mg/kg, oral | Significantly reduced scratching in both acute and chronic models. |[16] |

Key Experimental Protocols

Protocol 1: Intrathecal Injection and Behavioral Scoring in Mice

-

Animal Handling : Use adult male C57BL/6J mice (8-10 weeks old). Acclimatize animals to the testing environment and handling for several days prior to the experiment.

-

Injection Procedure : Perform intrathecal (i.t.) injections in conscious animals. Gently restrain the mouse and insert a 30-gauge needle connected to a Hamilton microsyringe between the L5 and L6 vertebrae. Deliver a total volume of 5 µL of the test compound (e.g., GRP, GRPR antagonist, vehicle) over 5-10 seconds.[16]

-

Behavioral Observation : Immediately after injection (for agonists) or after a pre-treatment period (for antagonists, typically 10-15 min), place the mouse in a clear observation chamber. Videorecord the animal for 30-60 minutes.

-

Scoring : A trained observer, blinded to the treatment groups, reviews the recordings and counts the number of scratching bouts. A bout is defined as one or more rapid scratching motions of the hind paw directed at the injection site or flank, ending with the paw being returned to the floor or licked.[16][22]

Protocol 2: Dry Skin (Chronic Itch) Model

-

Induction : Lightly anesthetize mice with isoflurane. Shave a patch of skin on the nape of the neck.

-

AEW Treatment : Apply a 2:1 mixture of acetone and diethyl ether to the shaved area for 15 seconds, followed by an application of distilled water for 30 seconds. This procedure is repeated twice daily for 4-5 consecutive days.[16]

-

Behavioral Testing : Spontaneous scratching behavior is typically measured 24 hours after the final AEW treatment. The scoring procedure is the same as described in Protocol 1. Pharmacological interventions can be administered prior to the observation period to assess their efficacy in a chronic itch state.[16][17]

Itch vs. Pain Specificity

A defining feature of the GRP-GRPR pathway is its dedication to itch. Experiments consistently show that interfering with this pathway affects itch but not pain. GRPR mutant mice or mice with ablated GRPR neurons exhibit normal responses to thermal, mechanical, and inflammatory pain stimuli.[1][5][6] This specificity is a crucial consideration for drug development, as it suggests that targeting GRPR is unlikely to compromise the protective sensation of pain.

Therapeutic Implications and Drug Development

The central and specific role of the GRP-GRPR pathway in non-histaminergic itch makes it a prime target for therapeutic intervention.[1][9]

-

Targeting GRPR : The development of potent, selective, and orally bioavailable small-molecule GRPR antagonists is a major goal for treating chronic itch.[24] Such compounds would block the transmission of itch signals at a key spinal relay without affecting other sensory modalities.

-

Novel Strategies : Research into the downstream signaling of GRPR has opened up new therapeutic avenues. Inhibitors of PI3Kγ could serve as anti-pruritic agents.[16][17] Furthermore, strategies designed to specifically block the endosomal signaling of GRPR may offer a more effective way to treat pruritus compared to antagonists that only act at the cell surface.[18]

Conclusion

The Gastrin-Releasing Peptide and its receptor, GRPR, form a dedicated signaling pathway in the spinal cord that is essential for the transmission of non-histaminergic itch. This system acts as a specific "labeled line," distinguishing itch from pain and providing a crucial gating mechanism for pruriceptive signals. A deep understanding of its anatomical organization, molecular cascade, and role in chronic itch states, facilitated by the experimental models detailed in this guide, has established the GRP-GRPR pathway as one of the most promising targets for the next generation of anti-pruritic drugs. Future research will likely focus on translating these findings into clinically effective therapies and further dissecting the complex modulation of this critical itch circuit.

References

- 1. Gastrin-releasing peptide and pruritus: more than just scratching the surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Gastrointestinal peptides and itch sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Dorsal Horn Gastrin-Releasing Peptide Expressing Neurons Transmit Spinal Itch But Not Pain Signals | Journal of Neuroscience [jneurosci.org]

- 7. View of The Challenge of Basic Itch Research | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 8. In vitro models for investigating itch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical Players and Therapeutic Targets in Chronic Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Grpr expression defines a population of superficial dorsal horn vertical cells that have a role in both itch and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How Gastrin-Releasing Peptide Opens the Spinal Gate for Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of sensory and spinal neurons expressing gastrin-releasing peptide in itch and pain related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GRP receptor and AMPA receptor cooperatively regulate itch-responsive neurons in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization and targeting of the endosomal signaling of the gastrin releasing peptide receptor in pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TRP Channels as Drug Targets to Relieve Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GRPR/PI3Kγ: Partners in Central Transmission of Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GRPR/PI3Kγ: Partners in Central Transmission of Itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Distinct roles of NMB and GRP in itch transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cross-Inhibition of NMBR and GRPR Signaling Maintains Normal Histaminergic Itch Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Descending control of itch transmission by the serotonergic system via 5-HT1A-facilitated GRP-GRPR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Physiological Function of Gastrin-Releasing Peptide and Neuromedin B Receptors in Regulating Itch Scratching Behavior in the Spinal Cord of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Critical role of GRP receptor–expressing neurons in the spinal transmission of imiquimod‐induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Small Molecule Gastrin-releasing peptide receptor (GRPR) antagonists used for Anti-Itch Treatment | Washington University Office of Technology Management [tech.wustl.edu]

Gastrin-Releasing Peptide and its role in circadian rhythm

A Technical Guide to Gastrin-Releasing Peptide and its Role in Circadian Rhythms

Abstract

The suprachiasmatic nucleus (SCN) of the hypothalamus functions as the master circadian pacemaker in mammals, orchestrating daily rhythms in physiology and behavior. This internal clock is synchronized with the external environment primarily through light signals relayed from the retina. Within the complex intercellular network of the SCN, neuropeptides play a critical role in both generating and synchronizing circadian oscillations and in mediating photic entrainment. Gastrin-releasing peptide (GRP) has emerged as a key signaling molecule in this process. GRP-producing neurons, located in the retinorecipient core region of the SCN, are directly involved in processing light information and transmitting it to the wider SCN network.[1][2][3] This technical guide provides an in-depth examination of the role of GRP in circadian rhythms, detailing its signaling mechanisms, functional effects on circadian phase, and the experimental methodologies used to elucidate its function. The potential for targeting the GRP system for therapeutic intervention in circadian-related disorders is also discussed.

GRP and its Receptor in the Suprachiasmatic Nucleus

GRP-producing neurons are predominantly found in the core of the SCN, the primary site for receiving photic input from the retina via the retinohypothalamic tract (RHT).[1][3] These neurons respond rapidly to light stimulation, as evidenced by increased c-Fos expression and neural activity following light exposure.[1][2][3] GRP exerts its effects by binding to its high-affinity receptor, the bombesin (B8815690) receptor subtype 2 (BB2), also known as the GRP receptor (GRPR).[4][5][6] While GRP neurons are concentrated in the ventral/core SCN, GRPRs are more widely distributed, particularly in the dorsal and medial regions of the SCN.[7][8] This anatomical arrangement suggests that GRP acts as a crucial intermediary, conveying light signals from the core to the shell of the SCN to reset the clock.[7] Studies have shown that while GRPR mRNA expression does not appear to vary over a diurnal cycle, receptor binding activity is light-driven, varying with the time of day in a light-dark cycle but not in constant darkness.[4][9]

GRP Signaling Pathway in SCN Neurons

The binding of GRP to its receptor (GRPR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are critical for its phase-shifting effects. This pathway is believed to be a key component of the photic signaling mechanism within the SCN.[7]

Activation of GRPR leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] A crucial downstream step is the activation and phosphorylation of the cAMP Response Element-Binding Protein (CREB).[7][10] Phosphorylated CREB then acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of target genes. This is a necessary step for GRP to induce phase shifts and clock gene expression.[7] A primary target of CREB in this context is the clock gene Period1 (Per1). The induction of Per1 expression is a hallmark of photic resetting and is considered a critical upstream event for the subsequent changes in neuronal activity and the phase of the molecular clock.[7][10] Ultimately, this signaling cascade alters the firing rate of SCN neurons, thereby resetting the phase of the circadian pacemaker.[7][10]

Caption: GRP signaling cascade in SCN neurons leading to circadian phase shifts.

Quantitative Data on GRP's Role in Circadian Rhythm

The effects of GRP on the circadian clock have been quantified in numerous studies, both in vitro and in vivo. The tables below summarize key findings.

Table 1: Effects of GRP System Manipulation on Circadian Phase

| Compound/Manipulation | Species | Model | Circadian Time (CT) / Zeitgeber Time (ZT) | Parameter | Result | Citation(s) |

|---|---|---|---|---|---|---|

| GRP (100 nM) | Rat | SCN Slice (in vitro) | Early Night (ZT13) | Firing Rate Rhythm | -1.58 ± 0.23 h Phase Delay | [4][11] |

| GRP (100 nM) | Rat | SCN Slice (in vitro) | Late Night | Firing Rate Rhythm | Phase Advance | [4][6] |

| GRP (100 nM) | Hamster | SCN Slice (in vitro) | Early Night | Firing Rate Rhythm | Phase Delay | [4][6] |

| GRP (100 nM) | Hamster | SCN Slice (in vitro) | Late Night | Firing Rate Rhythm | Phase Advance | [4][6] |

| GRP Microinjection | Hamster | In vivo | Early Night (CT 13) | Locomotor Activity | -0.67 ± 0.12 h Phase Delay | [8] |

| GRP Microinjection | Hamster | In vivo | Early Night | Locomotor Activity | -0.70 ± 0.08 h Phase Delay | [12] |

| GRP + VIP/PHI | Hamster | In vivo | N/A | Locomotor Activity | Significantly larger phase delays than GRP alone | [13] |

| Chemogenetic Activation of GRP Neurons | Mouse | In vivo | Late Night (ZT22) | Locomotor Activity | Phase Advance | [1] |

| Chemogenetic Activation of GRP Neurons | Mouse | In vivo | Early Night (ZT14) | Locomotor Activity | Phase Delay | [1] |

| GRPR Antagonist ([d-Phe6, Des-Met14]-bombesin 6–14 ethylamide) | Rat/Hamster | SCN Slice (in vitro) | Early/Late Night | GRP-induced Phase Shift | Completely Blocked | [4][6] |

| GRPR Knockout | Mouse | In vivo | N/A | Light-induced Phase Shift | Attenuated response to high-lux light pulses |[1][3] |

Table 2: GRP and GRPR Expression in the SCN

| Molecule | Species | SCN Region | Method | Key Finding | Citation(s) |

|---|---|---|---|---|---|

| GRP Neurons | Rodents | Ventral "Core" | Immunohistochemistry | Concentrated in retinorecipient zone | [1][3][12] |

| GRPR (BB2) mRNA | Rat | SCN | Quantitative Competitive RT-PCR | Heavily expressed; no significant diurnal variation | [4] |

| GRPR (BB1) mRNA | Rat | SCN | Quantitative Competitive RT-PCR | Detectable, but less expressed than BB2; no diurnal variation | [4] |

| GRPR Binding | Mouse | SCN | Autoradiographic Receptor Binding | Varies with time of day in light-dark cycle, but not constant darkness |[9] |

Key Experimental Protocols

Understanding the function of GRP within the SCN has been made possible by a variety of sophisticated experimental techniques. Detailed below are methodologies for three key approaches.

In Vitro SCN Slice Electrophysiology and Bioluminescence Recording

This protocol is used to measure the effect of GRP on the electrical activity and molecular clock of SCN neurons in vitro.

-

Animal Preparation: A rodent (e.g., rat, hamster, or PER2::LUCIFERASE transgenic mouse) is housed under a 12:12 light-dark cycle.[6] At a specific circadian time, the animal is anesthetized and decapitated.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[6][13] A vibratome is used to cut coronal hypothalamic slices (typically 250-400 µm thick) containing the SCN.[6]

-

Slice Culture and Recording:

-

For Electrophysiology: The slice is transferred to a recording chamber on an upright microscope stage, continuously perfused with oxygenated ACSF.[7] Single-unit recordings are made from individual SCN neurons using patch-clamp techniques to measure firing rates over time.[13][14]

-

For Bioluminescence: For PER2::LUC mice, the SCN is dissected from the slice and cultured on a sterile membrane in a sealed dish with culture medium containing luciferin.[4][6] The dish is placed in a light-tight chamber equipped with a photomultiplier tube (PMT) to continuously record the bioluminescence emitted as a result of PER2 protein expression over several days.[4][6][7]

-

-

Pharmacological Manipulation: GRP, its agonists, or antagonists are bath-applied to the slice at specific times. The resulting change (shift) in the peak of the firing rate rhythm or the PER2::LUC expression rhythm is calculated relative to control slices.[4][10]

In Vivo Stereotaxic Microinjection and Behavioral Analysis

This protocol assesses the effect of direct GRP administration into the SCN region on whole-animal behavioral rhythms.

-

Animal Preparation: An animal (e.g., Syrian hamster) is anesthetized and placed in a stereotaxic frame.[15] A guide cannula is surgically implanted, aimed at the SCN region.[8]

-

Behavioral Monitoring: The animal is housed in a cage equipped with a running wheel and kept in constant darkness (DD) to allow its activity rhythm to "free-run".[8] Locomotor activity is continuously recorded and plotted on an actogram.

-

Microinjection: At a specific circadian time (e.g., CT 13 for an expected phase delay), a microinjection needle is lowered through the guide cannula into the SCN.[8][16] A small volume of GRP solution (or vehicle control) is infused.

-

Data Analysis: Wheel-running activity is monitored for 7-10 days post-injection. The phase of the circadian rhythm is determined by fitting a regression line to the onsets of activity before and after the injection. The difference between these two lines represents the phase shift in hours.[8]

Caption: Workflow for in vivo microinjection and behavioral phase-shifting analysis.

Chemogenetic Manipulation of GRP Neurons

This advanced technique allows for the specific activation or inhibition of GRP-expressing neurons to determine their causal role in circadian regulation.

-

Viral Vector Injection: A Cre-driver mouse line (e.g., Grp-iCre) is used, where Cre recombinase is expressed only in GRP neurons.[2] An adeno-associated virus (AAV) carrying a Cre-dependent DREADD (Designer Receptor Exclusively Activated by a Designer Drug) is injected stereotaxically into the SCN.[11][17] For activation, an excitatory DREADD (hM3Dq) is used.

-

Recovery and Behavioral Monitoring: The mouse recovers from surgery for several weeks to allow for robust DREADD expression.[11] It is then placed in a wheel-running cage in constant darkness to establish a stable free-running rhythm.

-

Chemogenetic Activation: At a specific circadian time (e.g., ZT14 or ZT22), the animal is administered the DREADD ligand (e.g., Clozapine-N-Oxide, CNO, or J60) via intraperitoneal injection.[1][17] This ligand binds to and activates the hM3Dq receptor, selectively increasing the firing rate of GRP neurons.

-

Analysis: The resulting phase shift in locomotor activity is quantified as described in the microinjection protocol.[1] This method confirms that the activity of GRP neurons is sufficient to induce phase shifts in behavioral rhythms.[1][2]

Implications for Drug Development

The pivotal role of GRP in mediating light-like phase shifts of the circadian clock makes the GRPR a compelling target for therapeutic intervention. Circadian rhythm disruptions are implicated in a wide range of conditions, including sleep disorders, jet lag, shift work disorder, metabolic syndrome, and certain psychiatric disorders.

-

GRPR Agonists: A potent and selective GRPR agonist could potentially be used to accelerate adaptation to new time zones or shift work schedules. By mimicking the primary signal for photic resetting, such a compound could help rapidly shift the internal clock to align with a new external schedule, mitigating the negative health consequences of circadian misalignment.

-

GRPR Antagonists: Conversely, GRPR antagonists could be developed to block unwanted phase shifts. This could be beneficial in situations where individuals are exposed to light at inappropriate times (e.g., night shift workers trying to sleep during the day). By preventing light from resetting the clock, an antagonist could help stabilize the circadian rhythm and improve sleep quality.

Development of drugs targeting the GRPR system requires careful consideration of pharmacokinetics and the ability to cross the blood-brain barrier. Furthermore, given the phase-dependent nature of GRP's effects, the timing of drug administration would be critical to achieving the desired therapeutic outcome—either a phase advance or a phase delay.

Conclusion

Gastrin-releasing peptide is a fundamental neuropeptide within the SCN's circuitry for circadian regulation. It acts as a primary transducer of photic information, signaling through the GRPR to activate intracellular pathways involving CREB and Per1 to induce phase shifts in the molecular clock and neuronal activity. Quantitative studies have consistently demonstrated its potent, phase-dependent ability to reset the clock both in vitro and in vivo. While GRP signaling appears to be a crucial part of the photic entrainment pathway, evidence also suggests the existence of redundant or compensatory mechanisms within the SCN network.[1][3] The GRP/GRPR system represents a promising and specific target for the development of novel chronobiotic drugs aimed at treating a variety of disorders associated with circadian rhythm disruption.

References

- 1. Long-term in vivo recording of circadian rhythms in brains of freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for Detecting PER2:LUCIFERASE Bioluminescence Rhythms in Freely Moving Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Slice preparation, organotypic tissue culturing and luciferase recording of clock gene activity in the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WATCHING THE MOLECULAR CLOCK | Gabriella Lundkvist - clock gene activity, luciferase, per2, per1 [gabriella-lundkvist.com]

- 6. Slice Preparation, Organotypic Tissue Culturing and Luciferase Recording of Clock Gene Activity in the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemogenetic Activation of Excitatory Neurons Alters Hippocampal Neurotransmission in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Monitoring of Circadian Clock Gene Expression in the Mouse Suprachiasmatic Nucleus Using Fluorescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suprachiasmatic Neuromedin-S Neurons Regulate Arousal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Analysis of circadian rhythm components in EEG/EMG data of aged mice [frontiersin.org]

- 13. Electrophysiological and morphological heterogeneity of neurons in slices of rat suprachiasmatic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiology of the Suprachiasmatic Nucleus: Single-Unit Recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereotaxic Surgery for Suprachiasmatic Nucleus Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microinjection of NMDA into the SCN region mimics the phase shifting effect of light in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemogenetic modulation of catecholaminergic neurons [protocols.io]

Whitepaper: The Role of Gastrin-Releasing Peptide (GRP) in the Modulation of Fear Memory and Amygdala Circuitry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The amygdala is a critical brain region for the formation and storage of fear memories. Neuropeptidergic modulation within amygdala circuits offers a nuanced layer of control over synaptic plasticity and, consequently, fear-related behaviors. This document provides an in-depth technical overview of the role of Gastrin-Releasing Peptide (GRP) and its receptor (GRPR) in this process. Evidence from rodent models demonstrates that GRP signaling, primarily within the basolateral complex of the amygdala (BLA), acts as an inhibitory constraint on fear memory formation. GRP released from principal neurons activates GRPR-expressing GABAergic interneurons, enhancing local inhibition and modulating neural activity and synaptic plasticity. The absence of this signaling pathway leads to exaggerated and more persistent fear memories, particularly under conditions of stress or with weaker learning paradigms. This whitepaper synthesizes the core findings, details key experimental protocols, presents quantitative data for comparative analysis, and outlines the implications for developing novel therapeutics for anxiety and trauma-related disorders.

Introduction to GRP and Amygdala Fear Circuits

The formation of associative fear memories, wherein a neutral conditioned stimulus (CS) becomes predictive of an aversive unconditioned stimulus (US), is heavily dependent on synaptic plasticity within the lateral amygdala (LA).[1] The LA serves as the primary input nucleus of the amygdala for sensory information, while the central nucleus (CeA) is a major output station orchestrating fear responses.[2] The excitability of these circuits is tightly regulated by local inhibitory interneurons.

Gastrin-Releasing Peptide (GRP) is a neuropeptide highly expressed in the amygdala and other brain regions associated with emotional processing.[3][4] Its levels are markedly increased following acute stress, suggesting its role as a stress-activated modulator.[3][5] GRP exerts its effects through the G protein-coupled GRP receptor (GRPR), which is predominantly expressed on GABAergic interneurons within the LA and basolateral amygdala (BLA).[2][4][5] This anatomical arrangement positions the GRP/GRPR system as a key modulator of the excitatory/inhibitory balance that governs the induction and consolidation of fear memories.

The GRP/GRPR Signaling Pathway in the Amygdala

The canonical GRP/GRPR signaling pathway within the amygdala functions as a local inhibitory feedback or feedforward loop. During fear learning, the activation of glutamatergic principal neurons in the BLA leads to the co-release of glutamate (B1630785) and GRP.[4][6] While glutamate excites downstream neurons, GRP diffuses and binds to GRPRs located on the cell bodies and dendrites of neighboring GABAergic interneurons.[5][7] This binding activates the interneurons, causing them to release GABA, which in turn inhibits the principal neurons, thus dampening local circuit excitability and constraining the formation of fear-motivated memories.[4][7]

Quantitative Analysis of GRP Involvement in Fear Memory

Studies using knockout (KO) mice lacking either GRP or GRPR have been instrumental in elucidating the functional role of this signaling pathway. The data consistently show that disruption of GRP signaling enhances fear memory, although this effect is paradigm-dependent.

Table 1: Behavioral Data - Fear Conditioning in GRP/GRPR Deficient Mice

| Experiment | Mouse Model | Conditioning Protocol | Result (vs. Wild-Type) | Finding |

| Contextual & Cued Fear | Grp-/- | Single CS-US pairing | Increased freezing in contextual & cued tests (p<0.05)[7] | GRP deficiency enhances long-term fear memory.[7] |

| Contextual & Cued Fear | GRP-KO | Acute restraint stress + conditioning | Increased freezing response in both tests[3] | GRP regulates fear learning specifically under stressed conditions.[3] |

| Cued Fear | GRPR KO | Single-trial conditioning | Enhanced and more persistent fear[1][2] | GRPR signaling constrains fear memory from weak stimuli.[1][2] |

| Cued Fear | GRPR KO | Multiple-trial conditioning | No difference in fear expression or extinction[1][8] | GRP/GRPR's role is subtle and paradigm-specific.[1][8] |

| Stress-Enhanced Fear | Grp-/- | SEFL Protocol | Deficient fear extinction[7] | GRP is critical for fear extinction after stress.[7] |

Table 2: Electrophysiological and Gene Expression Data

| Measurement | Brain Region | Mouse Model | Observation (vs. Wild-Type) | Implication |

| sIPSC Frequency | LA Pyramidal Neurons | Wild-Type | GRP application increases sIPSC frequency[1][2] | GRP excites GABAergic interneurons.[1][2] |

| Spontaneous Firing Rate | CeM Neurons | GRPR KO | Mean firing rate decreased (WT: 1.32 Hz, KO: 0.91 Hz; p<0.001)[2] | GRPR ablation alters amygdala output nucleus activity.[2] |

| Synaptic Plasticity | Cortico-LA Pathway | GRPR KO | Increased short-term plasticity[1][2][8] | GRP/GRPR signaling modulates synaptic strength.[1][2] |

| Immediate-Early Genes | Amygdala | Grp-/- | Increased mRNA expression of c-Fos (p=0.002) and Arc (p=0.11) post-conditioning[6][7] | Lack of GRP leads to heightened neural activity during memory formation.[6][7] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial. The following sections detail common protocols used to investigate the GRP system in fear memory.

Auditory Fear Conditioning

This is the primary behavioral paradigm used to assess associative fear memory in rodents. The protocol involves pairing a neutral auditory cue (CS) with an aversive footshock (US).

Protocol Steps:

-

Habituation (Day 1): The mouse is placed in the conditioning chamber for 10-30 minutes to acclimate to the context and reduce novelty-induced stress.[9][10]

-

Conditioning (Day 2):

-

The mouse is placed back in the chamber for a baseline period (e.g., 2-4 minutes).

-

The CS (e.g., 10 kHz, 80 dB tone) is presented for 20-30 seconds.[7]

-

The US (e.g., 0.4-0.6 mA footshock) is delivered for 1-2 seconds, co-terminating with the CS.[7]

-

This pairing can be repeated (e.g., single-trial vs. multiple-trials) with an inter-trial interval. The mouse remains in the chamber for a short period post-conditioning.

-

-

Contextual Fear Test (Day 3): The mouse is returned to the original conditioning chamber for ~5 minutes without any CS or US presentation. Freezing behavior is measured as an index of memory for the context.[7]

-